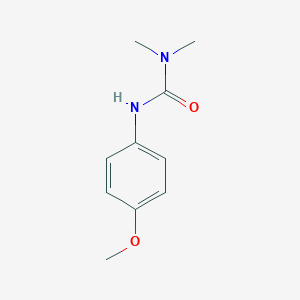
3-(4-Methoxyphenyl)-1,1-dimethylurea
Descripción general
Descripción
This would involve identifying the compound’s chemical formula, molecular weight, and structure. The compound’s IUPAC name would also be included.
Synthesis Analysis
This would detail the methods and reagents used to synthesize the compound, including any catalysts or solvents required.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, stability, and the types of chemical reactions it can undergo.Physical And Chemical Properties Analysis
This would include studying properties such as the compound’s melting point, boiling point, solubility, and spectral data.Aplicaciones Científicas De Investigación
Phototransformation in Aqueous Solution
Metoxuron, a compound similar to 3-(4-Methoxyphenyl)-1,1-dimethylurea, undergoes specific photohydrolysis under UV irradiation, forming various photoproducts and increasing the toxicity to marine bacteria (Boulkamh, Harakat, Sehili, & Boule, 2001).
Soil Metabolism
Metoxuron and related compounds in soil convert to various metabolites, possibly through a free radical mechanism (Briggs & Ogilvie, 1971).
Optoelectronic and Charge Transport Properties
Certain derivatives of 3-(4-Methoxyphenyl)-1,1-dimethylurea, like Pechmann dyes, show potential as efficient materials for organic light-emitting diodes (OLEDs) due to their charge transfer behavior and optoelectronic properties (Wazzan & Irfan, 2019).
Directed Lithiation
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea leads to high yields of substituted products, indicating its potential in synthetic chemistry (Smith, El‐Hiti, & Alshammari, 2013).
Photocatalytic Degradation Studies
Studies show the photocatalytic degradation of metoxuron in aqueous suspensions of TiO2, leading to the identification of intermediate photoproducts (Amine Khodja, Lavédrine, Richard, & Sehili, 2002).
Photocatalytic Degradation of Herbicides
The photocatalytic degradation of phenyl-urea herbicides like chlortoluron and chloroxuron under solar radiation using TiO2 embedded in a polyvinylidene fluoride matrix has been investigated, with several by-products identified (Amorisco, Losito, Carbonara, Palmisano, & Zambonin, 2006).
Corrosion Control of Mild Steel
The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrates high inhibition efficiency in the acidic corrosion of mild steel, highlighting its potential in corrosion control (Bentiss et al., 2009).
PET Ligand for mGluR1 Receptors
A derivative of 3-(4-Methoxyphenyl)-1,1-dimethylurea, specifically [O-methyl-(11)C]dimethylamino-3(4-methoxyphenyl)-3H-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one, shows promise as a PET imaging agent for mGluR1 receptors (Prabhakaran et al., 2010).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve discussing potential applications for the compound and areas for future research.
For a specific compound like “3-(4-Methoxyphenyl)-1,1-dimethylurea”, you would need to consult scientific literature or databases for this information. If you have access to a university library or similar resource, they may be able to help you find more information. Alternatively, you could try searching in scientific databases such as PubMed, SciFinder, or Web of Science. Please note that not all compounds will have information available in every category. Some compounds may not have been extensively studied, and therefore little information may be available.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)10(13)11-8-4-6-9(14-3)7-5-8/h4-7H,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLYWJDPJMDAQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876065 | |
| Record name | N'-(4-METHOXYPHENYL)-N,N-DIMETHYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1,1-dimethylurea | |
CAS RN |
7160-02-3 | |
| Record name | Urea, 3-(p-methoxyphenyl)-1,1-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007160023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(4-METHOXYPHENYL)-N,N-DIMETHYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



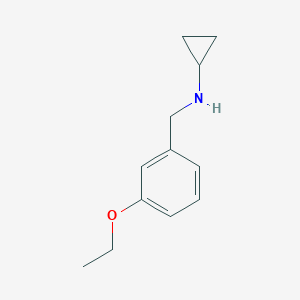

![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
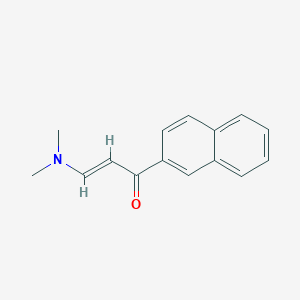
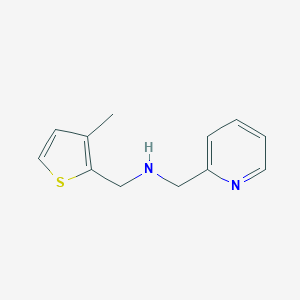
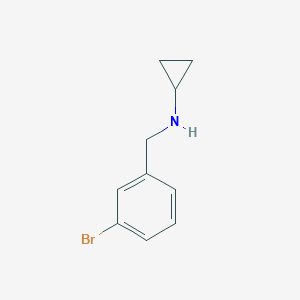
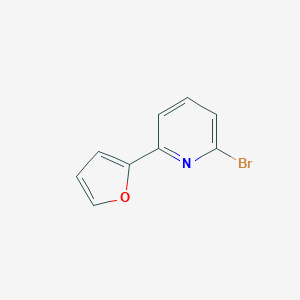
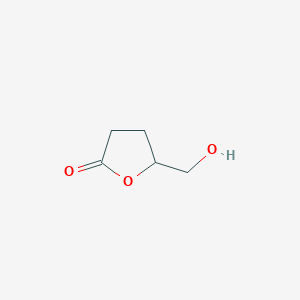
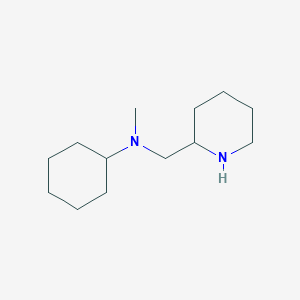
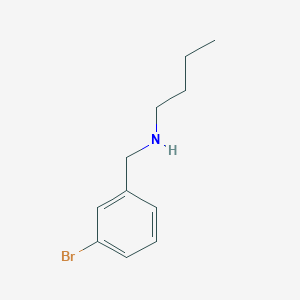
![3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid](/img/structure/B183679.png)
![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)
![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)